molecular formula C9H14O4 B13597374 3-hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylicacid,Mixtureofdiastereomers

3-hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylicacid,Mixtureofdiastereomers

Cat. No.: B13597374
M. Wt: 186.20 g/mol
InChI Key: ALQMHSAVNMKRHI-UHFFFAOYSA-N
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Description

3-hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylic acid, mixture of diastereomers, is a complex organic compound with a unique molecular structure It is characterized by the presence of two cyclobutane rings, each containing hydroxyl and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylic acid typically involves multiple steps. One common method starts with the reaction of acetone, bromine, and malononitrile as raw materials. The reaction is carried out in the presence of solvents such as ethanol, dimethylformamide (DMF), and water. Sodium iodide is used as an activating agent, and tetrabutylammonium bromide (TBAB) serves as a phase transfer catalyst. The process involves three main steps: formation of the intermediate, cyclization, and final functionalization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as crystallization and chromatography are employed to isolate the desired diastereomers.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halides or amines.

Scientific Research Applications

3-hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-oxocyclobutanecarboxylic acid: Another cyclobutane derivative with a ketone functional group.

    3-hydroxycyclobutanecarboxylic acid: A simpler analog with only one hydroxyl group.

Uniqueness

3-hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylic acid is unique due to the presence of two cyclobutane rings and multiple functional groups, which confer distinct chemical reactivity and biological activity. Its diastereomeric nature adds complexity and potential for stereoselective interactions in various applications .

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

3-hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H14O4/c10-7(11)6-4-9(13,5-6)8(12)2-1-3-8/h6,12-13H,1-5H2,(H,10,11)

InChI Key

ALQMHSAVNMKRHI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2(CC(C2)C(=O)O)O)O

Origin of Product

United States

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